1-Hydroxycycloheptane-1-carbonitrile
Overview
Description
1-Hydroxycycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H13NO. It is also known as cycloheptanone cyanohydrin. This compound is characterized by a hydroxyl group and a nitrile group attached to a seven-membered cycloheptane ring. It has a molecular weight of 139.19 g/mol and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
1-Hydroxycycloheptane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptanone with hydrogen cyanide (HCN) in the presence of a base. This reaction forms the cyanohydrin intermediate, which is then hydrolyzed to yield this compound . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Hydroxycycloheptane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydroxycycloheptane-1-carbonitrile involves its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo various transformations. These functional groups interact with molecular targets and pathways, leading to the compound’s effects in different applications .
Comparison with Similar Compounds
1-Hydroxycycloheptane-1-carbonitrile can be compared with similar compounds such as:
Cycloheptanone: Lacks the nitrile group, making it less reactive in certain reactions.
Cycloheptanone cyanohydrin: Similar structure but different reactivity due to the presence of the hydroxyl group.
2,4,6-Cycloheptatriene-1-carbonitrile: Contains a triene structure, leading to different chemical properties and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-hydroxycycloheptane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEZRNRVVMKSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294734 | |
Record name | 1-hydroxycycloheptane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19036-56-7 | |
Record name | NSC97768 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxycycloheptane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-cycloheptanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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